molecular formula C7H17NO3 B1398663 2,4,4-Trimethoxybutan-1-amine CAS No. 1370360-21-6

2,4,4-Trimethoxybutan-1-amine

Cat. No.: B1398663
CAS No.: 1370360-21-6
M. Wt: 163.21 g/mol
InChI Key: LRPLRCNAFFDJHA-UHFFFAOYSA-N
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Description

2,4,4-Trimethoxybutan-1-amine is an organic compound characterized by the presence of three methoxy groups attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4,4-Trimethoxybutan-1-amine typically involves the condensation of carboxylic acids with this compound, followed by acid-mediated cyclization to form the desired product . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation and cyclization reactions. The scalability of these reactions allows for efficient production of the compound in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethoxybutan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-acyl derivatives and pyrrole rings, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,4-Trimethoxybutan-1-amine involves its ability to undergo condensation and cyclization reactions, leading to the formation of biologically and chemically active compounds. The molecular targets and pathways involved in these reactions are primarily related to the formation of N-acyl derivatives and pyrrole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,4-Trimethoxybutan-1-amine is unique due to its three methoxy groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to form N-acyl derivatives and pyrrole rings under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

2,4,4-trimethoxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3/c1-9-6(5-8)4-7(10-2)11-3/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPLRCNAFFDJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(OC)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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